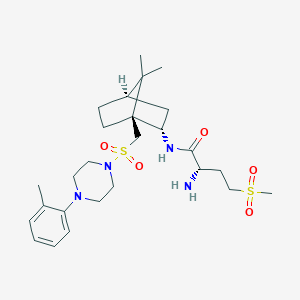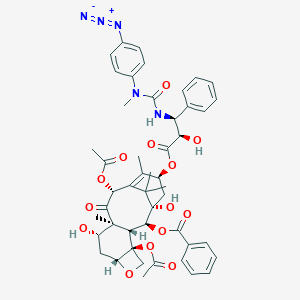
1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol
Übersicht
Beschreibung
The compound “1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a hydroxyethyl group attached to the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic ring of pyridine, with the hydroxyethyl group attached at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a derivative of pyridine, it would likely have similar properties to other pyridine compounds, such as being soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical and Thermal Cleavage in Polymer Chemistry
1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol has been identified as an effective protecting group for methacrylic acid in polymer chemistry. It can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110 °C. This compound's stability under acidic conditions and resistance to catalytic hydrogenolysis make it a versatile tool in the synthesis of homo- and co-polymers (Elladiou & Patrickios, 2012).
Synthesis and Structure of Enaminones
The compound plays a role in the synthesis of enaminones, compounds with potential biological activity. Its reaction with other compounds, like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate, leads to the formation of enaminones with specific structural and tautomeric properties. This includes the presence of strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).
Pharmacological Evaluation of Pyridine Analogs
The compound is used as a precursor in the synthesis of various pyridine analogs, which are then screened for their inhibitory activity against different gram-positive and gram-negative bacteria. This research contributes to the development of new antimicrobial agents (Patel & Patel, 2012).
Intermediate in Organic Synthesis
1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol has been isolated as an unexpected intermediate in the synthesis of 4-styrylpyridine. This discovery has implications for understanding reaction pathways in organic synthesis (Percino & Chapela, 2000).
Impact on Learning and Memory Ability
In medical research, derivatives of this compound have been synthesized and tested for their effects on learning and memory ability in mice. This research has potential implications for the development of treatments for memory-related disorders (Li Ming-zhu, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQBOYVAIZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402399 | |
| Record name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol | |
CAS RN |
143329-89-9 | |
| Record name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















